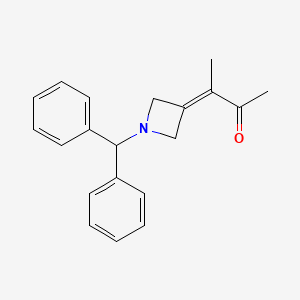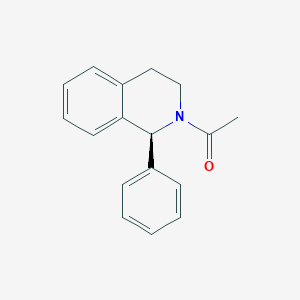![molecular formula C7H13N B14907780 Bicyclo[2.2.0]hexan-1-ylmethanamine](/img/structure/B14907780.png)
Bicyclo[2.2.0]hexan-1-ylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[2.2.0]hexan-1-ylmethanamine is a bicyclic amine compound characterized by its unique structural framework. This compound features a bicyclo[2.2.0]hexane core with a methanamine group attached to it. The rigidity and strain within the bicyclic structure make it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[22One common method is the [2+2] cycloaddition reaction, where a suitable diene and a dienophile react under photochemical conditions to form the bicyclic structure . Subsequent functionalization steps introduce the methanamine group.
Industrial Production Methods
Industrial production methods for bicyclo[2.2.0]hexan-1-ylmethanamine are less documented, but they likely involve scalable versions of the laboratory synthesis methods. Photochemical cycloaddition reactions can be adapted for larger-scale production with appropriate reactors and light sources.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.0]hexan-1-ylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups attached to the bicyclic core.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the bicyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Bicyclo[2.2.0]hexan-1-ylmethanamine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research into its potential as a drug candidate for various therapeutic areas is ongoing.
Industry: Its use in the development of new materials and polymers is being explored.
Mechanism of Action
The mechanism by which bicyclo[2.2.0]hexan-1-ylmethanamine exerts its effects involves its interaction with specific molecular targets. The rigid bicyclic structure allows for precise interactions with enzymes and receptors, potentially leading to unique biological activities. The pathways involved in these interactions are still under investigation, but they likely include binding to active sites and altering enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexane: Another bicyclic compound with a different ring structure.
Bicyclo[3.1.0]hexane: Features a different arrangement of carbon atoms in the bicyclic core.
Uniqueness
Bicyclo[2.2.0]hexan-1-ylmethanamine is unique due to its specific bicyclic framework and the presence of the methanamine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H13N |
|---|---|
Molecular Weight |
111.18 g/mol |
IUPAC Name |
1-bicyclo[2.2.0]hexanylmethanamine |
InChI |
InChI=1S/C7H13N/c8-5-7-3-1-6(7)2-4-7/h6H,1-5,8H2 |
InChI Key |
WRKDOUVGGSOUER-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1CC2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-benzyl-8-methoxy-2-sulfanyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B14907700.png)
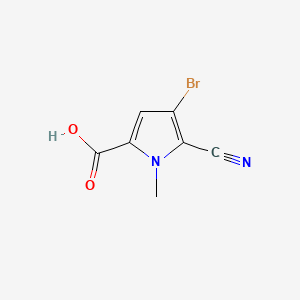
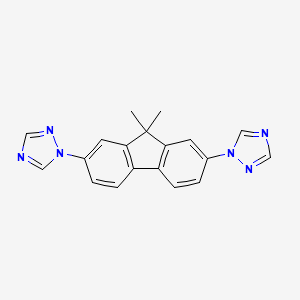
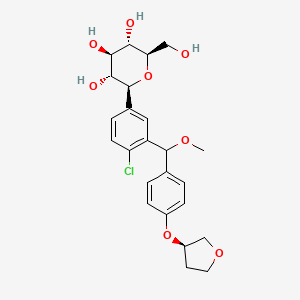
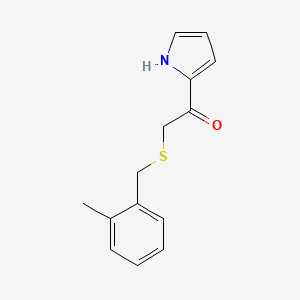
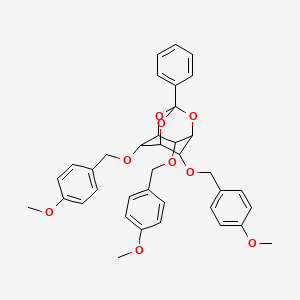
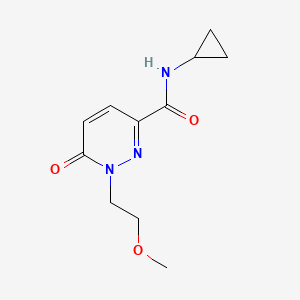
![(R)-N-(2-((1-(3-(Trifluoromethyl)phenyl)ethyl)amino)-1H-benzo[d]imidazol-4-yl)acetamide](/img/structure/B14907752.png)
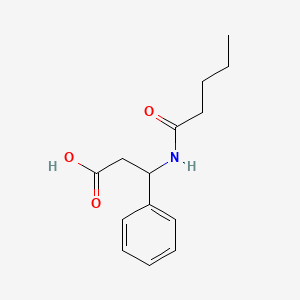
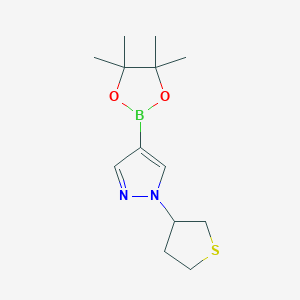

![(2-Methyl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B14907786.png)
